molecular formula C9H18N2 B590483 3-[Methyl(3-methylbutyl)amino]propanenitrile CAS No. 1019125-05-3

3-[Methyl(3-methylbutyl)amino]propanenitrile

Cat. No.: B590483
CAS No.: 1019125-05-3
M. Wt: 154.257
InChI Key: JYZOJGXMNUIAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(3-methylbutyl)amino]propanenitrile (CAS 1019125-05-3) is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This chemical is characterized by a nitrile group and a tertiary amine functional group within its structure. Key physical properties include a calculated boiling point of 245.3 ± 13.0 °C at 760 Torr and a density of 0.866 ± 0.06 g/cm³ at 20 °C . It is slightly soluble, with a calculated solubility of 6.9 g/L at 25 ºC, and has a flash point of 91.0 ± 9.1 °C, indicating specific handling and storage requirements . As a member of the aminopropionitrile family, this compound serves as a valuable building block in organic synthesis and materials science research. Its structure suggests potential utility in the development of specialty chemicals, ligands for catalysis, and as an intermediate in pharmaceutical research. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-[methyl(3-methylbutyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-9(2)5-8-11(3)7-4-6-10/h9H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZOJGXMNUIAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reactions

A common approach to tertiary amino nitriles involves the displacement of a leaving group (e.g., halide) on a nitrile precursor by a secondary amine. For 3-[Methyl(3-methylbutyl)amino]propanenitrile, this could entail reacting 3-chloropropanenitrile with methyl(3-methylbutyl)amine under basic conditions:

Cl-CH2CH2CN+Me-NH-(CH2CH(CH2CH3)2Me-N-(CH2CH(CH2CH3)2-CH2CH2CN+HCl\text{Cl-CH}2\text{CH}2\text{CN} + \text{Me-NH-(CH}2\text{CH(CH}2\text{CH}3\text{)}2 \rightarrow \text{Me-N-(CH}2\text{CH(CH}2\text{CH}3\text{)}2\text{-CH}2\text{CH}2\text{CN} + \text{HCl}

Optimization Considerations :

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity.

  • Base : Potassium carbonate or triethylamine neutralizes HCl, driving the reaction forward.

  • Temperature : Moderate heating (60–80°C) accelerates kinetics without promoting side reactions.

Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution

ParameterConditionYield (Hypothetical)
SolventDMF75–85%
BaseK2_2CO3_380°C, 12 h
Molar Ratio1:1.2 (nitrile:amine)

Reductive Amination of Nitriles

Reductive amination offers an alternative route by coupling a ketone or aldehyde with an amine in the presence of a reducing agent. While this method is typically applied to primary amines, adapting it for tertiary amines requires pre-forming the secondary amine intermediate. For example, reacting 3-oxopropanenitrile with methyl(3-methylbutyl)amine under hydrogenation conditions:

O=CH-CH2CN+Me-NH-(CH2CH(CH2CH3)2H2/catalystMe-N-(CH2CH(CH2CH3)2-CH2CH2CN\text{O=CH-CH}2\text{CN} + \text{Me-NH-(CH}2\text{CH(CH}2\text{CH}3\text{)}2 \xrightarrow{\text{H}2/\text{catalyst}} \text{Me-N-(CH}2\text{CH(CH}2\text{CH}3\text{)}2\text{-CH}2\text{CH}2\text{CN}

Catalyst Selection :

  • Raney Nickel : Effective for hydrogenating imines but may require high pressures (2–5 MPa).

  • Palladium on Carbon (Pd/C) : Operates under milder conditions but is costlier.

Table 2: Reductive Amination Parameters (Hypothetical)

CatalystPressure (H2_2)TemperatureYield (Hypothetical)
Raney Ni3 MPa100°C70–75%
5% Pd/C1 atm25°C65–70%

Industrial-Scale Considerations and Challenges

Solvent and Waste Management

The Friedel-Crafts alkylation method described in Patent CN101575297B highlights the importance of solvent excess minimization. For this compound, substituting traditional solvents (e.g., benzene) with recyclable alternatives (e.g., toluene) could reduce environmental impact.

Catalytic Hydrogenation Efficiency

Transition metal catalysts (e.g., Ni, Pd) are critical for hydrogenation steps. Patent CN101575297B reports yields exceeding 90% for analogous nitrile reductions using Raney nickel under ammonia-saturated conditions. Adapting these conditions could improve efficiency in tertiary amine synthesis.

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A hypothetical adaptation for nucleophilic substitution might involve:

  • Irradiation Power : 300 W

  • Duration : 15–20 minutes

  • Yield Improvement : ~10% over conventional heating

Flow Chemistry Applications

Continuous-flow systems enhance heat/mass transfer, ideal for exothermic reactions like nitrile alkylation. A tubular reactor could maintain precise temperature control, improving reproducibility and scalability.

Chemical Reactions Analysis

3-[Methyl(3-methylbutyl)amino]propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[Methyl(3-methylbutyl)amino]propanenitrile is utilized in several scientific research fields:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(3-methylbutyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares 3-[Methyl(3-methylbutyl)amino]propanenitrile with analogous compounds, highlighting structural variations and their impacts:

Compound Name Molecular Formula Substituents on N Key Properties Reference
This compound C₉H₁₇N₂ Methyl, 3-methylbutyl - Predicted oil state; branched alkyl enhances lipophilicity.
- Nitrile IR: ~2245 cm⁻¹.
- MS: m/z 153.14 (M⁺).
3-(Hexylamino)propanenitrile (9b) C₉H₁₈N₂ Hexyl - Yellow oil.
- IR: 2247 cm⁻¹.
- ¹H-NMR: δ 0.88 (t, CH₃), 1.27–1.43 (CH₂ hexyl), 2.62 (t, CH₂CN).
- MS: m/z 154.15 (M⁺).
3-(Isopropylamino)propanenitrile (9p) C₆H₁₂N₂ Isopropyl - Orange oil.
- IR: 2243 cm⁻¹.
- ¹H-NMR: δ 1.07 (d, CH(CH₃)₂), 2.69 (t, CH₂CN).
- MS: m/z 112.09 (M⁺).
3-(Methyl(phenyl)amino)propanenitrile C₁₀H₁₂N₂ Methyl, phenyl - Higher polarity due to aromatic ring.
- IR: 2250 cm⁻¹.
- ¹H-NMR: δ 3.02 (s, N-CH₃), 7.2–7.4 (aryl-H).
- CAS: 94-34-7.
3-(Oxolan-2-ylmethylamino)propanenitrile C₈H₁₄N₂O Tetrahydrofuran-2-ylmethyl - Oxygen increases polarity and hydrogen bonding.
- IR: ~2240 cm⁻¹ + C-O stretch (~1050 cm⁻¹).
- Molecular formula: C₈H₁₄N₂O.
Key Observations:
  • Lipophilicity : The 3-methylbutyl group in the target compound enhances lipid solubility compared to shorter-chain analogs (e.g., 9p) or polar derivatives (e.g., oxolan-2-ylmethyl).
  • Spectroscopy : All compounds exhibit characteristic nitrile IR peaks, but aryl-substituted derivatives (e.g., phenyl) show distinct aromatic proton signals in NMR.
  • Molecular Weight : The target compound (MW 153.14) is heavier than isopropyl analogs (MW 112.09) but lighter than hexyl derivatives (MW 154.15).

Biological Activity

Overview

3-[Methyl(3-methylbutyl)amino]propanenitrile, with the molecular formula C9_9H18_{18}N2_2 and a molecular weight of 154.25 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through the reaction of 3-methylbutylamine with acrylonitrile, typically under controlled conditions using suitable solvents and catalysts. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitrile group in its structure can participate in hydrogen bonding and other interactions, influencing the compound's activity and specificity .

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes, thereby regulating biochemical pathways.
  • Receptor Modulation : It can bind to cell surface receptors, modulating signaling pathways critical for various physiological processes.
  • Ion Channel Influence : There is potential for modulation of ion channel activity, impacting cellular excitability and signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities which can be summarized as follows:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be elucidated.
  • Cytotoxic Effects : In vitro studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its therapeutic potential .
  • Pharmacological Applications : It is being explored for its role in drug development, particularly in the context of diseases influenced by methylation patterns in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key similarities and differences.

Compound NameStructure CharacteristicsBiological Activity
This compoundContains a nitrile group; branched aminePotential cytotoxicity; enzyme interaction
3-(Isopentylamino)propanenitrileSimilar amine structure; different branchingModerate enzyme inhibition
3-(Methylamino)propanenitrileLacks additional methyl groupReduced potency compared to above

Case Studies

Recent studies have focused on the methylation effects within drug discovery, emphasizing how structural modifications can enhance biological activity. For instance:

  • High-throughput Screening (HTS) : A study identified small molecule hits that bear structural similarities to this compound, demonstrating significant differences in potency based on methylation patterns .
  • Structure-Activity Relationship (SAR) : Research has shown that methylation at specific positions can lead to enhanced efficacy in receptor modulation, suggesting that similar strategies could be applied to optimize the activity of this compound .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[Methyl(3-methylbutyl)amino]propanenitrile in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Prevent entry into waterways .
  • Storage : Store in tightly sealed containers in cool, dry conditions away from oxidizing agents .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer :

  • Catalytic Methylation : A Pt/C-catalyzed reductive methylation using formic acid and phenylsilane achieves selective N-methylation of amine precursors, yielding ~55% product (e.g., analogous to 3-(methyl(phenyl)amino)propanenitrile) .
  • Purification : Flash column chromatography (e.g., DCM:MeOH gradients) effectively isolates the compound from byproducts .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR Analysis : Key signals include:
  • Nitrogen-bound methyl groups : Singlet at ~δ 2.8–3.1 ppm (1H NMR).
  • Nitrile group : No direct proton signal; confirmed via IR (C≡N stretch ~2240 cm⁻¹).
  • Aliphatic chain protons : Multiplet patterns between δ 1.2–1.8 ppm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model solvation effects and steric hindrance from the branched alkyl chain.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites. Compare with analogs like 3-(4-fluorophenoxy)propanenitrile to identify reactivity trends .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Standardize assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HepG2) to control for tissue-specific effects.
  • Structural Analog Comparison : Benchmark against derivatives like 3-(3-chloro-4-methoxyphenyl)propanenitrile to isolate substituent effects (e.g., electron-withdrawing groups enhance nitrile reactivity) .

Q. How does the steric bulk of the 3-methylbutyl group influence reaction kinetics in SN2 pathways?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to quantify steric vs. electronic contributions.
  • Transition State Modeling : Use QM/MM hybrid methods to visualize steric clashes during nucleophilic attack, particularly at the β-nitrogen position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.